

Optimal Concentration of AZ960 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ960 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous myeloproliferative neoplasms and cancers. The V617F mutation in JAK2 is a common driver in these disorders, leading to constitutive activation of the kinase. AZ960 effectively inhibits both wild-type and mutant JAK2, making it a valuable tool for studying JAK2-dependent signaling and a potential therapeutic agent.[3][4] These application notes provide detailed protocols for determining the optimal concentration of AZ960 in various in vitro assays.

Mechanism of Action

AZ960 acts as an ATP-competitive inhibitor of the JAK2 kinase domain.[1][2] By binding to the ATP-binding site, **AZ960** prevents the phosphorylation of JAK2 itself (autophosphorylation) and downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4] This blockade of the JAK/STAT pathway leads to the inhibition of gene expression programs that promote cell proliferation and survival, ultimately inducing growth arrest and apoptosis in JAK2-dependent cells.[1][2][4]

Data Presentation: Quantitative Analysis of AZ960 Activity

The following tables summarize the key quantitative data for **AZ960** in various in vitro assays, providing a reference for determining appropriate concentration ranges for your experiments.

Table 1: Biochemical and Cellular Potency of AZ960

Parameter	Value	Assay System	Reference
Ki (JAK2)	0.45 nM	Recombinant JAK2 Enzyme Assay	[1][5]
IC50 (JAK2)	< 3 nM	Recombinant JAK2 Enzyme Assay	[1][5]
IC50 (STAT5 Phosphorylation)	15 nM	TEL-JAK2 driven Ba/F3 cells	[1]

Table 2: Growth Inhibition (GI50) of AZ960 in Various Cell Lines

Cell Line	Description	GI50	Reference
TEL-JAK2 Ba/F3	Murine pro-B cells driven by TEL-JAK2 fusion	25 nM	[1][4]
SET-2	Human megakaryoblastic cell line (JAK2 V617F)	33 nM	[1][4][5]
TEL-JAK1 Ba/F3	Murine pro-B cells driven by TEL-JAK1 fusion	230 nM	[1]
TEL-JAK3 Ba/F3	Murine pro-B cells driven by TEL-JAK3 fusion	279 nM	[1]
TEL-Tyk2 Ba/F3	Murine pro-B cells driven by TEL-Tyk2 fusion	214 nM	[1]
MT-1, MT-2	HTLV-1-infected T-cell lines	Effective at 0.1–1 μM	[2]

Experimental ProtocolsIn Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of **AZ960** on JAK2 kinase activity.

Materials:

- Recombinant human JAK2 enzyme
- Kinase buffer (e.g., 75 mM HEPES, pH 7.3)
- Peptide substrate (e.g., FL-Ahx-IPTSPITTTYFFFKKK-COOH)

- ATP
- AZ960 (dissolved in DMSO)
- Microplate reader suitable for the detection method (e.g., Caliper LC3000 system)

Procedure:

- Prepare a reaction mixture containing the recombinant JAK2 kinase and the peptide substrate in kinase buffer.
- Prepare serial dilutions of **AZ960** in DMSO. A suggested starting range is from 0.003 μ M to 30 μ M.[1]
- Add the diluted AZ960 or DMSO (vehicle control) to the reaction mixture in a 96-well or 384well plate.
- Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 15 μM).[1]
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
- Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
- Calculate the percentage of inhibition for each AZ960 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the AZ960 concentration to determine the IC50 value.

Cell Proliferation Assay (AlamarBlue Method)

This protocol measures the effect of **AZ960** on the proliferation of JAK2-dependent cell lines.

Materials:

• JAK2-dependent cell line (e.g., SET-2, TEL-JAK2 Ba/F3)

- Complete cell culture medium
- AZ960 (dissolved in DMSO)
- AlamarBlue reagent
- 96-well cell culture plates
- Microplate reader (fluorometric or colorimetric)

Procedure:

- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well for SET-2, 2,000 cells/well for TEL-JAK2 Ba/F3).[1]
- Allow the cells to attach and resume growth for 24 hours.[1]
- Prepare serial dilutions of AZ960 in complete culture medium. A suggested starting range is from 1 nM to 10 μM.
- Add the diluted AZ960 or medium with DMSO (vehicle control) to the wells.
- Incubate the plates for 48 to 72 hours, depending on the cell line's doubling time.[1]
- Add AlamarBlue reagent to each well according to the manufacturer's instructions.
- Incubate for a further 2-4 hours.
- Measure the fluorescence or absorbance using a microplate reader.
- Calculate the percentage of proliferation inhibition for each AZ960 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the AZ960 concentration to determine the GI50 value.

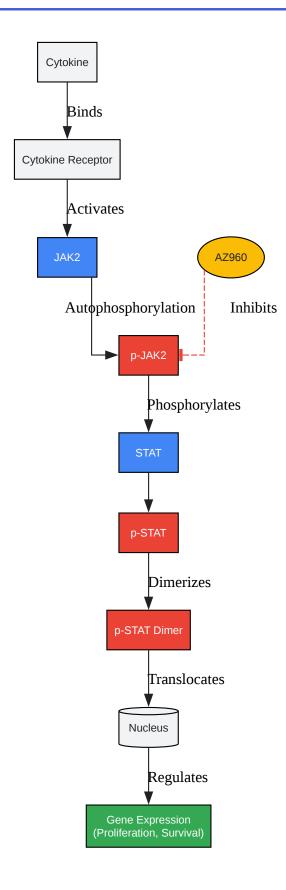
Western Blotting for Phospho-STAT Analysis

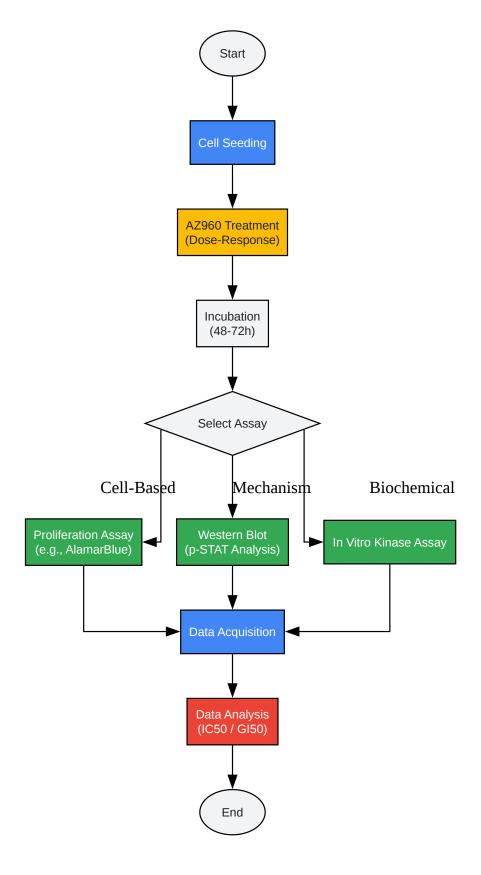
This protocol assesses the inhibitory effect of **AZ960** on the JAK2 signaling pathway by measuring the phosphorylation of downstream STAT proteins.

Materials:

- JAK2-dependent cell line
- Complete cell culture medium
- AZ960 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3/5, and total STAT3/5
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

Procedure:


- Seed cells in a suitable culture dish and allow them to grow to 70-80% confluency.
- Treat the cells with various concentrations of AZ960 (e.g., 0.1 μM, 0.3 μM, 1 μM) or DMSO for a specified time (e.g., 2-24 hours).[2][4]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibodies overnight at 4°C.


- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the vehicle control.

Mandatory Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Optimal Concentration of AZ960 for In Vitro Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684624#optimal-concentration-of-az960-for-in-vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com